molecular formula C4H9NO B2976132 (2S,3R)-2-methylazetidin-3-ol CAS No. 1354481-44-9

(2S,3R)-2-methylazetidin-3-ol

Cat. No.: B2976132
CAS No.: 1354481-44-9
M. Wt: 87.122
InChI Key: QIFJASJJDSEUFV-IUYQGCFVSA-N
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Description

(2S,3R)-2-Methylazetidin-3-ol is a chiral azetidine derivative, characterized by its four-membered ring structure with a hydroxyl group and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-methylazetidin-3-ol typically involves the enantioselective reduction of azetidinone precursors. One common method includes the reduction of (2S,3R)-2-methylazetidin-3-one using chiral catalysts to achieve high enantioselectivity. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under mild temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of immobilized chiral catalysts in these reactors can improve the yield and purity of the product while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-2-Methylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2S,3R)-2-Methylazetidin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azetidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: (2S,3R)-2-Methylazetidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of chiral molecules and as a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

(2S,3R)-2-methylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFJASJJDSEUFV-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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